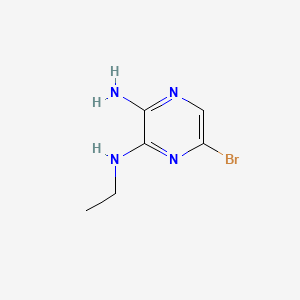

2-Amino-5-bromo-3-(ethylamino)pyrazine

説明

Significance of Pyrazine (B50134) Ring Systems in Chemical and Biological Sciences

The inherent characteristics of the pyrazine scaffold make it a subject of continuous study and a valuable component in the chemist's toolkit.

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the ring. bldpharm.compipzine-chem.comnih.gov This arrangement of nitrogen atoms within the aromatic system imparts distinct electronic properties to the molecule. The presence of these electronegative nitrogen atoms leads to a decrease in the electron density of the carbon atoms in the ring, influencing its reactivity and intermolecular interactions. nih.gov

Pyrazine derivatives are widespread in nature, contributing to the characteristic aromas of many roasted and cooked foods. nih.govnih.gov Beyond their natural occurrence, synthetic pyrazines form a broad class of compounds with diverse applications. nih.govmdpi.com The versatility of the pyrazine ring allows for the synthesis of a vast library of derivatives with tailored properties. nih.gov

In the realm of medicinal chemistry, the pyrazine ring is recognized as a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govnih.govresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for designing molecules that can bind to biological targets with high affinity and specificity. nih.gov A number of approved drugs incorporate the pyrazine moiety, highlighting its importance in the development of new therapeutic agents. nih.gov

Contextualization of Halogenated Pyrazine Derivatives in Research

The introduction of halogen atoms, particularly bromine, onto the pyrazine ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting compounds.

The substitution of a hydrogen atom with a bromine atom on the pyrazine ring can significantly alter a molecule's properties. Bromine is an electron-withdrawing group that can influence the reactivity of the pyrazine ring, making it more or less susceptible to certain chemical transformations. pipzine-chem.com Furthermore, the presence of a bromine atom can enhance the binding affinity of a molecule to its biological target and can also serve as a handle for further chemical modifications through cross-coupling reactions. mdpi.com

Aminopyrazines, which feature one or more amino groups attached to the pyrazine ring, are a particularly important class of pyrazine derivatives in academic and industrial research. nih.govresearchgate.net The amino group can act as a hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with biological macromolecules. nih.govresearchgate.net The combination of amino and bromo substituents on a pyrazine core, as seen in "2-Amino-5-bromo-3-(ethylamino)pyrazine," creates a multifunctional scaffold with potential applications in various areas of chemical and pharmaceutical research. pipzine-chem.comgoogle.com

Research Landscape for this compound

A review of the current scientific literature reveals that this compound is a compound that is commercially available but lacks a significant body of dedicated research. Its existence is noted in chemical supplier catalogs, which provide basic physicochemical data. However, in-depth studies into its synthesis, reactivity, and potential applications are conspicuously absent.

Distinction from Analogous Methylamino Derivatives (e.g., 2-Amino-5-bromo-3-(methylamino)pyrazine)

To understand the unique position of this compound, it is useful to compare it with its close structural analog, 2-Amino-5-bromo-3-(methylamino)pyrazine. The primary distinction lies in the alkyl substituent on the amino group at the 3-position of the pyrazine ring: an ethyl group in the former and a methyl group in the latter. This seemingly minor difference in one carbon atom can have a significant impact on the molecule's physical and chemical properties, including its solubility, lipophilicity, and metabolic stability, which in turn could influence its biological activity.

While both compounds are listed in chemical databases, the available information is sparse. The methylamino derivative is cataloged in resources like PubChem, indicating its recognition within the broader chemical community. uni.lu However, similar to its ethylamino counterpart, dedicated research articles exploring its specific characteristics are limited.

Below is a comparative table of the basic properties of these two compounds, compiled from available chemical data.

| Property | This compound | 2-Amino-5-bromo-3-(methylamino)pyrazine |

| CAS Number | 117719-10-5 chemicalbook.com | Not explicitly found in searches |

| Molecular Formula | C₆H₉BrN₄ chemicalbook.com | C₅H₇BrN₄ uni.lu |

| Molecular Weight | 217.07 g/mol chemicalbook.com | 201.985 g/mol uni.lu |

| SMILES | NC1=NC=C(N=C1NCC)Br bldpharm.com | CNC1=NC(=CN=C1N)Br uni.lu |

| InChI Key | Not explicitly found in searches | KAXGNNJZVMTPNM-UHFFFAOYSA-N uni.lu |

This table is generated from data available in chemical databases and supplier websites. The absence of a specific CAS number for the methylamino derivative in the conducted searches is noteworthy.

Unexplored Research Avenues and Gaps in Current Literature for this compound

The most significant finding regarding this compound is the profound lack of dedicated scientific investigation. This absence represents a substantial gap in the literature and points to numerous unexplored research avenues:

Synthesis and Characterization: While the compound is commercially available, detailed synthetic methodologies, optimization studies, and comprehensive characterization of its spectral and physical properties (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography) are not readily available in peer-reviewed literature.

Chemical Reactivity: The reactivity of the pyrazine ring, as well as the amino and ethylamino substituents, remains to be systematically explored. Understanding its behavior in various chemical transformations is crucial for its potential use as a building block in the synthesis of more complex molecules.

Biological Activity Screening: Given the established importance of pyrazine derivatives in medicinal chemistry, a thorough screening of this compound for various biological activities is a logical and promising area of research. mdpi.comnih.gov Its structural similarity to other biologically active pyrazines suggests it may possess interesting pharmacological properties.

Materials Science Applications: The potential application of this compound in materials science, for instance, as a component in the development of organic electronic materials or functional polymers, is another completely unexplored domain.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-N-ethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOJEGNMDFDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671902 | |

| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-10-5 | |

| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Ethylamino Pyrazine

Synthetic Routes and Strategies

The construction of 2-Amino-5-bromo-3-(ethylamino)pyrazine can be approached through two main strategies: the direct bromination of a pre-functionalized pyrazine (B50134) or the derivatization of a pyrazine scaffold that already contains a bromine atom.

Bromination of 2-Amino-3-(ethylamino)pyrazine

A direct and convergent approach to the target compound is the electrophilic bromination of the precursor, 2-Amino-3-(ethylamino)pyrazine. bldpharm.com In this method, the pyrazine ring, already bearing the required amino and ethylamino groups, is subjected to a brominating agent. The existing substituents on the ring play a crucial role in directing the position of the incoming bromine atom.

The synthesis of related bromo-aminopyridines and pyrazines often employs N-bromosuccinimide (NBS) or liquid bromine as the brominating agent. ijssst.infoprepchem.com For instance, the bromination of 2-aminopyridine (B139424) with NBS in acetone (B3395972) has been shown to be an effective method for producing 2-amino-5-bromopyridine (B118841). ijssst.info Similarly, 5-methylpyrazin-2-amine (B1296693) can be brominated using bromine in dichloromethane (B109758) (DCM) with pyridine (B92270) to yield 2-amino-3-bromo-5-methylpyrazine. chemicalbook.com These examples suggest that a similar approach would be effective for the synthesis of this compound. The reaction typically proceeds by adding the brominating agent to a solution of the aminopyrazine in a suitable organic solvent.

Table 1: Examples of Bromination Reactions on Amino-Heterocycles

| Starting Material | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 2-Amino-5-bromopyridine | ijssst.info |

| 5-Methylpyrazin-2-amine | Bromine (Br₂) | Dichloromethane (DCM) | 2-Amino-3-bromo-5-methylpyrazine | chemicalbook.com |

Derivatization of Precursor Pyrazine Scaffolds

An alternative strategy involves modifying existing pyrazine scaffolds that are commercially available or readily synthesized. This often involves nucleophilic substitution reactions to introduce the ethylamino group onto a brominated pyrazine precursor.

A common and versatile precursor for this route is 2-amino-3,5-dibromopyrazine. imist.masigmaaldrich.com This compound can be synthesized from 2-aminopyrazine (B29847) through bromination with a reagent like N-bromosuccinimide. sigmaaldrich.com The subsequent step involves a selective nucleophilic aromatic substitution, where one of the bromine atoms is replaced by an ethylamino group. The bromine atom at the 3-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the amino group at the 2-position.

This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the pyrazine ring and ethylamine (B1201723). bristol.ac.ukyoutube.com This method offers high yields and selectivity under relatively mild conditions. Another potential, though less common, approach involves the construction of the pyrazine ring itself from acyclic precursors that already contain the necessary nitrogen and bromine functionalities, which then cyclize to form the desired scaffold. pipzine-chem.com

Regioselectivity is a critical consideration in the functionalization of the pyrazine ring. The positions on the ring (2, 3, 5, and 6) exhibit different reactivities due to the presence of two deactivating nitrogen atoms and the influence of other substituents.

For nucleophilic substitution on a precursor like 2-amino-3,5-dibromopyrazine, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack is favored at positions that are electronically deficient. The amino group at C2 directs nucleophilic attack to the adjacent C3 position. In some heterocyclic systems, long-range substitution, or tele-substitution, can occur where a nucleophile attacks a position distant from the leaving group, but this is less common in simple pyrazines compared to fused systems like triazolopyrazines. nih.gov The Chichibabin amination of diazines also highlights that nucleophilic attack by an amide ion is directed to the most electron-deficient carbon atoms. wur.nl

Reaction Conditions and Optimization

The successful synthesis of this compound relies heavily on the optimization of reaction conditions, including the choice of catalysts, reagents, solvents, and temperature.

Catalytic Systems and Reagents

For syntheses proceeding via nucleophilic amination of a bromo-pyrazine precursor, the Buchwald-Hartwig amination is a state-of-the-art method. wuxiapptec.com The optimization of this reaction involves several key parameters:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors. researchgate.net More advanced, pre-formed palladium pre-catalysts that generate the active Pd(0) species more efficiently are also widely used. wuxiapptec.com

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential for the efficiency of the catalytic cycle. Ligands such as Xantphos, XPhos, and SPhos have been developed to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. youtube.comresearchgate.net The choice of ligand is often determined by the specific class of amine being used. wuxiapptec.com

Base: A base is required to deprotonate the amine nucleophile. Common choices include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). researchgate.net The choice of base can significantly impact the reaction rate and yield.

Solvent and Temperature: The reaction is typically carried out in aprotic polar solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF). researchgate.net Temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalytic system employed. wuxiapptec.comresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | Forms the active Pd(0) catalyst | wuxiapptec.comresearchgate.net |

| Ligand | Xantphos, XPhos, SPhos, BINAP | Stabilizes the Pd center and facilitates catalytic steps | youtube.comresearchgate.net |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile | researchgate.net |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction | researchgate.net |

For the direct bromination route, optimization involves controlling the stoichiometry of the brominating agent (e.g., NBS) to prevent over-bromination, which can lead to the formation of dibrominated byproducts. ijssst.infoheteroletters.org The reaction temperature and time are also adjusted to maximize the yield of the desired monobrominated product.

Solvent Effects and Reaction Media

The choice of solvent is critical in the synthesis of substituted pyrazines as it can significantly influence reaction rates, yields, and the formation of byproducts. In the synthesis of related aminopyrazine derivatives, a variety of solvents have been employed, each with specific advantages.

For the bromination of aminopyrazines, solvents such as dichloromethane (DCM) are often used in the presence of a base like pyridine. This non-polar aprotic solvent is effective in dissolving the organic reactants while the base neutralizes the hydrogen bromide generated during the reaction chemicalbook.com.

In the subsequent nucleophilic substitution step to introduce the ethylamino group, polar aprotic solvents like Tetrahydrofuran (THF) are commonly utilized. THF is advantageous as it can dissolve both the pyrazine substrate and the amine reagent, facilitating their interaction. The use of a base, such as triethylamine, is also common in these reactions to scavenge the acid produced mdpi.comresearchgate.net. In some cases, for amination reactions, highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, particularly when higher temperatures are required to drive the reaction to completion.

For reactions carried out under high pressure and temperature, such as those in a sealed tube, aqueous solutions of the amine, like aqueous ammonia (B1221849), have been used effectively for the synthesis of analogous diaminopyrazines chemicalbook.com. The use of water as a solvent in such cases highlights its utility under specific reaction conditions, despite the generally low solubility of organic compounds in it.

The selection of the solvent is therefore a balance between the solubility of the reactants, the required reaction temperature, and the potential for side reactions.

Table 1: Solvents Used in the Synthesis of Related Pyrazine Derivatives

| Reaction Step | Solvent(s) | Role of Solvent | Reference(s) |

|---|---|---|---|

| Bromination | Dichloromethane (DCM) | Dissolves reactants, inert to reaction conditions. | chemicalbook.com |

| Amination | Tetrahydrofuran (THF) | Dissolves reactants, facilitates nucleophilic substitution. | mdpi.comresearchgate.net |

| Amination | Water (aqueous solution) | Solvent for high-temperature, high-pressure reactions. | chemicalbook.com |

Temperature and Pressure Control

Temperature and pressure are key parameters that are carefully controlled to optimize the synthesis of this compound and its analogs. The specific conditions are highly dependent on the reactivity of the starting materials and the nature of the reaction being performed.

For the bromination of the pyrazine ring, reactions are often carried out at or below room temperature to control the selectivity of the bromination and to minimize the formation of poly-brominated byproducts. For instance, the bromination of 5-methylpyrazin-2-amine is conducted at room temperature overnight chemicalbook.com.

The introduction of the ethylamino group via nucleophilic aromatic substitution typically requires elevated temperatures to overcome the activation energy of the reaction. For example, the reaction of 3-chloropyrazine-2-carboxamide (B1267238) with benzylamines is carried out at 70°C under reflux mdpi.comresearchgate.net. In other cases, such as the synthesis of 5-bromo-pyrazine-2,3-diamine from a di-halogenated precursor, the reaction is heated to 110°C in a sealed tube, which implies that the reaction is conducted under elevated pressure chemicalbook.com. Microwave-assisted synthesis has also been employed for the amination of bromopyrazines, with temperatures reaching 140°C, which can significantly reduce reaction times nih.gov.

The careful control of temperature is therefore crucial for achieving a good yield and purity of the final product. Lower temperatures are generally favored for electrophilic substitution reactions like bromination to enhance selectivity, while higher temperatures and sometimes pressures are necessary for nucleophilic substitution reactions.

Table 2: Temperature and Pressure Conditions in the Synthesis of Related Pyrazine Derivatives

| Reaction Step | Temperature | Pressure | Notes | Reference(s) |

|---|---|---|---|---|

| Bromination | Room Temperature | Atmospheric | To control selectivity. | chemicalbook.com |

| Amination | 70°C (Reflux) | Atmospheric | To facilitate nucleophilic substitution. | mdpi.comresearchgate.net |

| Amination | 110°C | Elevated (Sealed Tube) | For less reactive substrates. | chemicalbook.com |

Purification and Isolation Techniques

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a widely used technique for the purification of pyrazine derivatives. This method is particularly effective for separating the desired product from unreacted starting materials and byproducts that have different polarities.

In the synthesis of a related compound, 5-bromo-pyrazine-2,3-diamine, the crude product was purified by column chromatography on silica (B1680970) gel. The elution was performed with a mixture of ethyl acetate and hexane (B92381) (15% ethyl acetate), which allowed for the isolation of the product as a yellow solid with a high yield of 93% chemicalbook.com. Similarly, for the purification of 5-Bromo-N3-phenylpyrazine-2,3-diamine, flash column chromatography with silica gel was employed nih.gov.

The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is common, with the ratio adjusted to achieve the desired separation. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) chemicalbook.com.

Recrystallization and Other Solid-Phase Purification

Recrystallization is another common and effective method for purifying solid organic compounds. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

While a specific recrystallization procedure for this compound is not detailed in the available literature, it is a standard method for purifying crystalline solids. The process would involve dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The target compound would crystallize out, leaving the impurities dissolved in the solvent.

Other solid-phase purification techniques can include washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For example, in the synthesis of 2-amino-5-bromopyridine, the crude product was washed with hot petroleum ether to remove the dibromo-byproduct orgsyn.org.

Yield Optimization and Scalability Considerations for Academic Synthesis

The stoichiometry of the reactants is a key factor. For instance, in the synthesis of 2-amino-3-bromo-5-methylpyrazine, a slight excess of bromine and pyridine relative to the starting aminopyrazine was used to ensure complete reaction chemicalbook.com. The choice of reagents can also impact the yield.

Reaction conditions such as temperature and reaction time are also critical for yield optimization. As seen in the synthesis of related compounds, careful control of temperature can prevent the formation of byproducts and decomposition of the product chemicalbook.commdpi.comresearchgate.netchemicalbook.comnih.gov.

For scalability, the choice of purification method is important. While column chromatography is excellent for purification on a small scale, it can be cumbersome and expensive for larger quantities. Recrystallization is often a more scalable purification technique for solid products. The development of a robust synthetic route that minimizes the formation of byproducts is also crucial for scalability, as it simplifies the purification process ijssst.info. For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, controlling the amount of the brominating agent was highlighted as a key factor to inhibit byproduct formation and simplify separation ijssst.info.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-pyrazine-2,3-diamine |

| 5-Bromo-N3-phenylpyrazine-2,3-diamine |

| 2-amino-5-bromopyrazine |

| 2-amino-3-bromo-5-methylpyrazine |

| 5-methylpyrazin-2-amine |

| 3-chloropyrazine-2-carboxamide |

| 3-benzylaminopyrazine-2-carboxamides |

| 2-amino-5-bromo-3-iodopyridine |

| Dichloromethane (DCM) |

| Tetrahydrofuran (THF) |

| Pyridine |

| Triethylamine |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Aniline |

| Ethyl acetate |

| Hexane |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3 Ethylamino Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For 2-Amino-5-bromo-3-(ethylamino)pyrazine, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrazine (B50134) ring possesses a single proton, which would appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic nitrogen atoms and the bromine substituent. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) group, coupled to the methyl (-CH3) protons, and a triplet for the methyl group, coupled to the methylene protons. The amino (-NH2) and ethylamino (-NH-) protons would each produce a signal, the chemical shift and appearance of which can be broad and variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | ~7.5 - 8.0 | Singlet (s) | N/A |

| -NH (ethylamino) | ~5.0 - 6.0 | Triplet (t) or Broad Singlet (br s) | ~5-6 |

| -NH₂ (amino) | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -CH₂- (ethyl) | ~3.3 - 3.6 | Quartet (q) | ~7 |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7 |

Note: The chemical shifts are estimated and can vary based on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated in the broadband decoupled spectrum, corresponding to the four unique carbons of the pyrazine ring and the two carbons of the ethyl substituent. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to the influence of the nitrogen atoms and the bromine. The carbon bonded to bromine (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the ethyl group will appear at a much higher field.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | ~150 - 155 |

| C-3 (Pyrazine) | ~145 - 150 |

| C-5 (Pyrazine) | ~110 - 115 |

| C-6 (Pyrazine) | ~130 - 135 |

| -CH₂- (ethyl) | ~35 - 40 |

| -CH₃ (ethyl) | ~14 - 16 |

Note: The chemical shifts are estimated and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the methylene and methyl protons of the ethyl group, as evidenced by a cross-peak between the quartet and the triplet signals. It would also show a correlation between the ethylamino -NH proton and the adjacent methylene protons if the coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the pyrazine proton to its corresponding carbon (C-6) and the methylene and methyl protons of the ethyl group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations would include:

The pyrazine proton (H-6) to carbons C-2 and C-5.

The ethylamino -NH proton to the ethyl methylene carbon and to the pyrazine carbons C-2 and C-3.

The amino -NH₂ protons to pyrazine carbons C-2 and C-3.

The ethyl methylene protons to the ethyl methyl carbon and to the pyrazine carbon C-3.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its [M+2]⁺ counterpart, separated by two mass units and having nearly equal intensity.

Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₁₀⁷⁹BrN₄]⁺ | 230.0116 |

| [C₇H₁₀⁸¹BrN₄]⁺ | 232.0095 |

Note: These are the calculated exact masses for the protonated molecular ions.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of this compound. The fragmentation pattern provides a fingerprint that can be used to confirm the proposed structure. Key expected fragmentation events would include:

Loss of an ethyl group: A common fragmentation for ethyl-substituted amines is the loss of an ethyl radical (•C₂H₅), leading to a significant fragment ion.

Loss of an ethylene (B1197577) molecule: Cleavage of the C-N bond of the ethylamino group with a hydrogen transfer can result in the loss of ethylene (C₂H₄).

Cleavage of the pyrazine ring: The pyrazine ring can undergo characteristic cleavages, although these are often complex.

Loss of bromine: While less common for aryl bromides under soft ionization conditions, the loss of a bromine radical (•Br) or hydrogen bromide (HBr) may be observed.

The presence and relative abundance of these and other fragment ions would provide strong evidence to support the elucidated structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum is a unique fingerprint of a molecule, with specific absorption bands corresponding to different vibrational modes.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The primary amino (-NH2) and secondary ethylamino (-NHCH2CH3) groups will show distinct N-H stretching vibrations. Typically, primary amines display two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, while secondary amines show a single, often weaker, band in the same region. libretexts.org

The aromatic pyrazine ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the ethyl group will be indicated by C-H stretching vibrations of the methyl and methylene groups, typically appearing in the 2850-2960 cm⁻¹ range. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.

Interactive Table: Expected IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 |

| Aromatic Pyrazine | C-H Stretch | > 3000 |

| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2850 - 2960 |

| Pyrazine Ring | C=C and C=N Stretch | 1400 - 1600 |

| C-Br Bond | C-Br Stretch | 500 - 700 |

A comparative analysis with the IR spectra of structurally related compounds can provide further insight into the vibrational characteristics of this compound. For instance, the gas-phase IR spectrum of aminopyrazine shows N-H stretching bands and ring vibrations. nist.gov Similarly, the IR spectrum of 2-amino-5-bromopyridine (B118841), a related heterocyclic amine, provides a reference for the influence of the bromo and amino substituents on the ring vibrations. chemicalbook.com The NIST WebBook provides IR spectral data for 2-amino-5-bromo-3-methylpyridine, which can be a useful comparison for understanding the effect of an alkylamino substituent. uni.lu By comparing the positions and intensities of the absorption bands in these related molecules, a more precise assignment of the vibrational modes for the title compound can be made.

Interactive Table: Comparison of IR Data for Related Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 2-Aminopyrazine (B29847) | N-H stretching, ring vibrations | nist.gov |

| 2-Amino-5-bromopyridine | Data available for comparison | chemicalbook.com |

| 2-Amino-5-bromo-3-methylpyridine | Data available for comparison | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present.

The pyrazine ring in this compound acts as the primary chromophore. Pyrazine itself exhibits two main types of electronic transitions: π → π* and n → π* transitions. rsc.org The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths.

The presence of the amino and ethylamino groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the pyrazine ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. The bromine atom may also influence the absorption spectrum. The UV/Visible spectrum for pyrazine is available in the NIST WebBook for comparison. sigmaaldrich.com

X-ray Diffraction (XRD) Studies (Powder and Single Crystal)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. Both powder XRD and single-crystal XRD can provide valuable information about the solid-state structure of a compound.

It is anticipated that the pyrazine ring in this compound will be essentially planar. The ethylamino group may exhibit some rotational freedom around the C-N bond. A key feature of the solid-state structure is likely to be the formation of intermolecular hydrogen bonds involving the amino and ethylamino groups as hydrogen bond donors and the pyrazine nitrogen atoms as acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice. Studies on other pyrazine derivatives have highlighted the importance of such interactions in defining their supramolecular structures. researchgate.net

Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the crystal structure, packing, and detailed intermolecular interactions for the compound this compound. While information is available for structurally related compounds such as 2-amino-5-bromopyridine nih.gov and other pyrazine derivatives, the specific crystallographic parameters for the title compound, including its space group, unit cell dimensions, and the precise geometry of its intermolecular forces, remain uncharacterized in the accessed resources.

The elucidation of the three-dimensional arrangement of molecules within a crystal lattice is fundamental to understanding a compound's solid-state properties. This typically requires single-crystal X-ray diffraction analysis. Such an analysis would reveal the crystal system and space group, providing a framework for understanding the symmetry and repeating pattern of the molecules.

Furthermore, a detailed crystallographic study would identify and quantify the various non-covalent interactions that govern the crystal packing. For this compound, one would anticipate the presence of several key intermolecular forces:

Hydrogen Bonding: The primary amine (-NH2) and the secondary ethylamino (-NHCH2CH3) groups are strong hydrogen bond donors, while the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds is a dominant factor in the crystal packing of many amino-substituted nitrogen heterocycles. nih.govnih.gov The specific bond distances and angles of these interactions would be crucial for a complete structural description.

Halogen Bonding: The bromine atom on the pyrazine ring could participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom.

π-π Stacking: The aromatic pyrazine ring could engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

Without experimental data, any depiction of the crystal packing would be purely speculative. Authoritative sources for crystallographic data, such as the Cambridge Structural Database (CSD), would be the definitive resource for such information. cam.ac.ukcam.ac.uk However, no entry for this compound was found in the publicly accessible search results.

To provide a detailed analysis as requested, experimental determination of the crystal structure is necessary. The following tables are placeholders for the data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results)

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Table 2: Hypothetical Intermolecular Interaction Data for this compound (Note: The following data is illustrative and not based on experimental results)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···N | Data not available | Data not available | Data not available | Data not available |

A definitive and scientifically accurate description of the crystal packing and intermolecular interactions of this compound awaits future experimental studies.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Bromo 3 Ethylamino Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of novel compounds. Methodologies such as Density Functional Theory (DFT) are standard for optimizing molecular geometry and understanding the electronic structure. Analyses like mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in elucidating chemical reactivity and kinetic stability. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides insights into the charge distribution and potential sites for electrophilic and nucleophilic attack. However, specific studies detailing these calculations for 2-Amino-5-bromo-3-(ethylamino)pyrazine are not readily found.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No specific studies reporting the use of Density Functional Theory (DFT) for the geometry optimization and electronic structure analysis of this compound were identified.

Molecular Orbital Analysis (HOMO-LUMO)

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound.

Charge Distribution and Electrostatic Potential (MEP) Mapping

Specific data from Molecular Electrostatic Potential (MEP) mapping to understand the charge distribution of this compound is not present in the available literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with solvents. These simulations can provide a deeper understanding of a molecule's flexibility and its behavior in a solution environment. For many organic molecules, MD simulations are crucial for predicting their interactions in biological systems or in various chemical processes.

Conformational Analysis and Flexibility

There are no specific molecular dynamics studies focused on the conformational analysis and flexibility of this compound.

Solvent Interactions and Dynamics in Solution

Information regarding the interactions of this compound with solvents and its dynamics in solution from molecular dynamics simulations is not available in the reviewed literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Prediction of Biological Activities

No specific studies detailing the computational prediction of biological activities for this compound were found.

Ligand Efficiency and Druglikeness Assessments

There are no available published data on the ligand efficiency or druglikeness assessments specifically for this compound.

Docking Studies with Biological Targets

Binding Mode Prediction and Interaction Analysis

Specific molecular docking studies predicting the binding mode and analyzing the molecular interactions of this compound with any biological target have not been reported in the scientific literature.

Energetic Analysis of Ligand-Receptor Complexes

No studies containing an energetic analysis of ligand-receptor complexes for this compound are currently available.

Reactivity and Derivatization of 2 Amino 5 Bromo 3 Ethylamino Pyrazine

Reactions at the Amino Group

The primary amino group at the C2 position of the pyrazine (B50134) ring is a key site for synthetic modification. Its nucleophilicity allows for a range of derivatization reactions, including the formation of amides, alkylamines, and arylamines, as well as its participation in the construction of fused heterocyclic systems.

Acylation and Amidation

The reaction of aminopyrazines with acylating and amidating agents is a fundamental transformation for introducing new functional groups and building molecular complexity. While specific studies on 2-Amino-5-bromo-3-(ethylamino)pyrazine are not extensively documented, the principles of these reactions can be inferred from the behavior of related aminopyrazines and other heterocyclic amines.

Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. Amidation reactions can be performed using various methods, including the use of coupling agents to facilitate the formation of an amide bond between the amino group and a carboxylic acid. Recent developments have also highlighted methods for amide bond formation through the rearrangement of nitrile imines. nih.gov The choice of reagents and conditions can influence the selectivity of the reaction, particularly in a molecule with multiple amine functionalities.

Table 1: Representative Acylation and Amidation Reactions of Amines

| Amine Substrate | Reagent | Product Type | Reference |

| Primary Amines | Tolyl hydrazonyl bromide | Secondary Amides | nih.gov |

| Secondary Amines | Tolyl hydrazonyl bromide | Tertiary Amides | nih.gov |

| Unprotected Amino Acids | Tolyl hydrazonyl bromide | N-acylated Amino Acids | nih.gov |

This table presents generalized amidation reactions and is not specific to this compound due to a lack of specific literature.

Alkylation and Arylation

The nitrogen atom of the C2 amino group can act as a nucleophile in substitution reactions with alkyl and aryl halides. Direct alkylation of amino groups can be challenging to control, often leading to mixtures of mono- and di-alkylated products. The use of specific reagents and conditions, such as sterically hindered bases like lithium diisopropylamide (LDA), can help direct the regioselectivity of these reactions. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines. These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. Direct arylation via C-H bond activation is also an emerging strategy. nih.govnih.gov

Table 2: Examples of Alkylation and Arylation Reactions on Nitrogen Heterocycles

| Substrate | Reagent | Reaction Type | Product | Reference |

| Ketones | Lithium Diisopropylamide (LDA), Methyl Bromide | Direct Alkylation | Alkylated Ketone | youtube.com |

| 2-Aryl-1,2,3-triazoles | Aryl Halide, Pd catalyst | Direct Arylation | Di-aryl-1,2,3-triazole | nih.gov |

| Pyridine (B92270) N-oxide | 2-Bromoacetanilides, Pd catalyst | Direct Arylation | 2-(2-acetamidoaryl)pyridine N-oxide | nih.gov |

This table provides examples of N-alkylation and N-arylation on related heterocyclic systems, as specific data for this compound is unavailable.

Cyclocondensation Reactions

The 1,2-diamine arrangement of the amino and ethylamino groups in this compound makes it a suitable precursor for cyclocondensation reactions to form fused heterocyclic systems. The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for the synthesis of pyrazine rings and their fused analogues. jlu.edu.cn These reactions typically proceed through the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes.

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures, including pyrazoles, from simple starting materials. nih.govbeilstein-journals.org For instance, the cyclocondensation of 1,3-dielectrophiles with hydrazines is a common strategy for pyrazole (B372694) synthesis. beilstein-journals.org The specific reaction pathway and the resulting product can often be controlled by the choice of reactants and reaction conditions. nih.gov

Reactions at the Ethylamino Group

The secondary ethylamino group at the C3 position presents another site for chemical modification, though its reactivity may be influenced by the adjacent amino group and the electronic nature of the pyrazine ring.

Modification of the Ethyl Moiety

While direct reactions on the ethyl group itself are less common, modifications can be envisioned. For instance, oxidation of the ethyl group could potentially lead to acetyl or other oxidized derivatives, although this would require careful selection of reagents to avoid side reactions on the pyrazine ring or the other amino group.

Amine Reactivity Studies

The relative reactivity of the C2-amino and C3-ethylamino groups is a critical aspect of the chemistry of this molecule. The primary amino group is generally more nucleophilic and less sterically hindered than the secondary ethylamino group, suggesting that reactions like acylation and alkylation might occur preferentially at the C2 position under kinetic control. However, the electronic effects of the pyrazine ring and the bromine substituent, as well as the specific reaction conditions, can significantly influence this selectivity. Comparative studies on the acylation or alkylation of this compound would be necessary to definitively establish the reactivity profile of each amino group.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyrazine ring is a key handle for introducing molecular diversity. It readily participates in several types of reactions, including cross-coupling, nucleophilic aromatic substitution, and reduction.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the brominated pyrazine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.org This method is widely used to synthesize biaryl and heteroaryl-aryl compounds. libretexts.orgillinois.edu The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. nih.gov For instance, the use of bulky biarylphosphine ligands like XPhos has been shown to be effective for the coupling of nitrogen-rich heterocycles. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the brominated pyrazine and an amine. organic-chemistry.org It is a versatile method for synthesizing arylamines, which are important structural motifs in many biologically active molecules. organic-chemistry.orgnih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination. chemspider.com

Interactive Table: Representative Cross-Coupling Reactions

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 2-Amino-5-aryl-3-(ethylamino)pyrazine |

| Buchwald-Hartwig | Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-5-(N-substituted)-3-(ethylamino)pyrazine |

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur at the 5-position of the pyrazine ring under specific conditions. The electron-withdrawing nature of the pyrazine nitrogens can facilitate the attack of strong nucleophiles, leading to the displacement of the bromide ion. For example, reactions with phenols can lead to the formation of aryloxy-substituted pyrazines. nih.gov

The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, effectively removing the bromine atom. This dehalogenation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents. This reaction is useful when the bromine atom is used as a temporary directing group or when the debrominated analog is the desired final product.

Reactions at the Pyrazine Ring Nitrogens

The nitrogen atoms of the pyrazine ring are basic and can participate in various reactions, including alkylation, acylation, and coordination with metal ions.

The pyrazine ring nitrogens, being nucleophilic, can be alkylated or acylated. mdpi.com However, the presence of the amino groups at the 2- and 3-positions can complicate these reactions, potentially leading to mixtures of products. Selective N-acylation of the exocyclic amino groups is also a possibility and can be influenced by the reaction conditions. nih.gov For instance, the acylation of related aminobenzimidazoles has been reported. mdpi.com

The nitrogen atoms of the pyrazine ring, along with the exocyclic amino groups, can act as ligands, coordinating with various metal ions to form metal complexes. rsc.orgnih.gov The ability of pyrazine and its derivatives to act as bridging ligands can lead to the formation of coordination polymers. researchgate.netmdpi.com The coordination can involve one or both of the ring nitrogens, and the specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. rsc.orgmdpi.com Studies on related pyrazine derivatives have shown the formation of complexes with copper(II) and ruthenium(III). rsc.orgmdpi.com Peptides containing amino acids can also effectively chelate metal ions. mdpi.com

Interactive Table: Reactivity of Pyrazine Ring Nitrogens

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base | N-alkylated pyrazinium salt |

| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) | N-acylated pyrazinium salt |

| Coordination | Metal salt (e.g., CuCl₂, RuCl₃) | Metal-pyrazine complex |

Coordination Chemistry with Metal Ions

Ligand Design and Metal Complex Synthesis

The design of ligands based on aminopyrazine scaffolds is a significant area of research due to their ability to form stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazine ring, along with the exocyclic amino groups, act as potential donor sites for metal coordination. In the case of this compound, the two nitrogen atoms of the pyrazine ring and the nitrogen atoms of the amino and ethylamino substituents are all potential coordination sites.

While specific studies on the metal complexes of this compound are not extensively documented, research on the closely related analogue, 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), provides significant insights. Ruthenium(III) complexes with ABMAP have been successfully synthesized and characterized. In these complexes, the ruthenium(III) ion is coordinated by the nitrogen atoms of the amino and methylamino groups. scispace.com This suggests that this compound would likely coordinate to metal ions in a similar bidentate fashion through its exocyclic amino and ethylamino groups.

The synthesis of such complexes typically involves the reaction of a metal salt, such as a metal halide, with the pyrazine-based ligand in a suitable solvent like water, acetonitrile, or dimethyl sulfoxide (B87167). scispace.com The resulting coordination compounds are often non-hygroscopic, stable at room temperature, and can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis spectroscopy, elemental analysis, and electrochemical measurements. scispace.com

The coordination environment around the central metal ion in these complexes is often octahedral. scispace.com The versatility of aminopyrazine ligands allows for the formation of a wide range of coordination compounds with diverse structural and electronic properties, which are of interest for applications in catalysis, materials science, and medicinal chemistry. rsc.org

Stability and Coordination Modes of Complexes

The stability of metal complexes with aminopyrazine ligands is a critical factor for their potential applications. Spectrophotometric titration methods are commonly employed to determine the stability constants of these complexes in solution. scispace.com Studies on the Ru(III) complex of the analogous ligand, 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), have demonstrated that these complexes are stable in both solid and solution states. scispace.com

The introduction of substituents on the pyrazine ring can influence the stability of the resulting metal complexes. For instance, di-substituted pyrazine derivatives like ABMAP tend to form more stable complexes. scispace.com This increased stability is attributed to the formation of a coordination center involving two electron-donating groups. scispace.com It is therefore expected that complexes of this compound would also exhibit considerable stability.

The coordination mode of aminopyrazine ligands can vary depending on the metal ion and the reaction conditions. In the case of the Ru(III)-ABMAP complex, the ligand coordinates to the metal center through the nitrogen atoms of the amino and methylamino groups, acting as a bidentate ligand. scispace.com Infrared spectroscopy provides valuable information on the coordination mode. For instance, a shift in the stretching vibrations of the N-H and C-N bonds in the IR spectrum of the complex compared to the free ligand indicates the involvement of these groups in coordination. scispace.com

The general coordination chemistry of pyrazine derivatives shows that they can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks. rsc.orgmdpi.com The specific coordination behavior of this compound would depend on the interplay between the electronic properties of the ligand and the preferred coordination geometry of the metal ion.

Ligand Field Parameters

Ligand field parameters provide quantitative information about the electronic structure and bonding in metal complexes. These parameters, including the splitting parameter (Δo), the Racah parameter of interelectronic repulsion (B), and the nephelauxetic ratio (β), can be calculated from the UV-Vis spectra of the complexes.

For the Ru(III) complex of 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), these parameters have been determined. scispace.com The values obtained are consistent with an octahedral geometry around the Ru(III) ion. scispace.com The nephelauxetic ratio (β) is particularly informative as it indicates the degree of covalent character in the metal-ligand bond. A value of β less than one suggests a significant degree of covalency.

The following table presents the ligand field parameters for a Ru(III) complex with the analogous ligand, ABMAP, which can serve as an estimate for complexes of this compound.

| Parameter | Value | Reference |

| Δo (cm⁻¹) | 24,510 | scispace.com |

| B (cm⁻¹) | 350 | scispace.com |

| β | 0.57 | scispace.com |

These parameters are crucial for understanding the electronic properties of the complexes and for predicting their magnetic and spectroscopic behavior.

Exploration of Novel Heterocyclic Ring Systems Incorporating the Pyrazine Moiety

The this compound scaffold is a valuable starting material for the synthesis of novel fused heterocyclic systems. The presence of multiple reactive sites, including the amino groups and the pyrazine ring nitrogens, allows for various cyclization reactions.

Similarly, the amino groups of this compound could react with various reagents to construct new rings. For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrimido[1,2-a]pyrazine derivatives. The synthesis of favipiravir, an antiviral agent, involves the construction of a pyrazine ring system, highlighting the importance of these heterocycles in medicinal chemistry. mdpi.com

The development of new synthetic methodologies for the construction of fused heterocyclic systems from readily available precursors like aminopyrazines is an active area of research. beilstein-journals.org These novel heterocyclic systems are of interest due to their potential biological and pharmacological activities. beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 5 Bromo 3 Ethylamino Pyrazine

Reaction Pathway Elucidation

A critical aspect of understanding a chemical transformation is the elucidation of its reaction pathway, which details the step-by-step sequence of elementary reactions. This involves the identification of all transient species that exist between the reactants and the final products.

Intermediate Identification and Characterization

No studies have been found that isolate, identify, or characterize any reaction intermediates formed during chemical transformations of 2-amino-5-bromo-3-(ethylamino)pyrazine. Such characterization would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) and chromatography to determine the structure of these short-lived species.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is of fundamental importance for understanding reaction rates. There is no available experimental or theoretical data regarding the transition state structures for reactions involving this compound.

Kinetic Studies

Kinetic studies are essential for quantifying the rate of a chemical reaction and understanding how different factors, such as concentration and temperature, influence this rate.

Rate Law Determination

There are no published reports on the kinetics of reactions involving this compound. Consequently, no rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate, has been determined.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Without kinetic data from experiments conducted at various temperatures, it is not possible to calculate the activation energy for any transformation of this compound.

Computational Mechanistic Studies

Modern computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for modeling reaction mechanisms. However, a search of the scientific literature did not yield any computational studies focused on the mechanistic aspects of reactions involving this compound. Such studies would be invaluable for visualizing reaction pathways, calculating energy barriers, and understanding the electronic structure of intermediates and transition states.

Energy Profiles for Key Reactions

Detailed energy profiles for reactions involving this compound have not been specifically reported. However, the energy profiles for related palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling of aryl bromides, have been extensively studied. These studies provide a general framework for understanding the energetic landscape of such transformations.

A typical energy profile for a palladium-catalyzed cross-coupling reaction, like a Suzuki-Miyaura or Buchwald-Hartwig reaction, involves a series of steps with distinct transition states and intermediates. The reaction generally proceeds through an initial oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is often the rate-determining step and is associated with a significant activation energy barrier. The subsequent steps of transmetalation (in the case of Suzuki-Miyaura coupling) or coordination of an amine followed by deprotonation (in Buchwald-Hartwig amination) lead to an intermediate palladium(II) species. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. This final step is typically fast and highly exothermic.

The specific energies of the intermediates and transition states would be influenced by the electronic and steric properties of the substituents on the pyrazine (B50134) ring. The amino and ethylamino groups, being electron-donating, would affect the electron density of the pyrazine ring and, consequently, the energetics of the catalytic cycle.

To provide a hypothetical and generalized representation, the following table outlines the key steps and their expected relative energy changes in a palladium-catalyzed cross-coupling reaction involving an aryl bromide.

| Reaction Step | Description | Relative Energy Change (Generalized) |

| Catalyst Activation | Formation of the active Pd(0) species. | Varies depending on the precatalyst. |

| Oxidative Addition | The aryl bromide (this compound) reacts with the Pd(0) catalyst. | Endothermic, often the rate-determining step with a high activation barrier. |

| Transmetalation/Amine Coordination | The organoboron reagent (Suzuki) or amine (Buchwald-Hartwig) displaces the bromide on the palladium complex. | Generally a lower energy process compared to oxidative addition. |

| Reductive Elimination | The two organic fragments on the palladium catalyst couple and are eliminated, forming the final product. | Exothermic and typically has a low activation barrier. |

| Catalyst Regeneration | The Pd(0) catalyst is regenerated, ready for another cycle. | - |

This table represents a generalized energy profile for palladium-catalyzed cross-coupling reactions and is not based on specific experimental data for this compound.

Catalytic Cycles (if applicable)

Given its structure, this compound is an excellent candidate for participation in various palladium-catalyzed cross-coupling reactions. The catalytic cycles for these reactions are well-established and provide a blueprint for how this compound would likely react.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this reaction, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org The general catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. In this case, this compound could potentially undergo further amination at the 5-position, reacting with another amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar to the Suzuki-Miyaura coupling but differs in the transmetalation step:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the pyrazine.

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and the base removes a proton from the amine to form a more nucleophilic amido ligand.

Reductive Elimination: The amido group and the pyrazine group on the palladium complex couple to form the new C-N bond and the final product, regenerating the Pd(0) catalyst.

It is important to note that while these are the expected catalytic cycles based on the known reactivity of similar compounds, specific mechanistic studies on this compound are required for a definitive understanding of its chemical transformations.

Antimicrobial Activities

No data available.

No data available.

No data available.

No data available.

No data available.

No data available.

No data available.

An in-depth examination of the biological activities and mechanistic insights of the chemical compound this compound reveals its potential in antimicrobial and anticancer applications. While direct research on this specific molecule is limited, studies on analogous pyrazine derivatives provide a framework for understanding its potential biological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Ethylamino Moiety on Activity and Selectivity

The ethylamino group at the 3-position of the pyrazine (B50134) ring is a critical determinant of the compound's biological activity. The nature of alkylamino substituents can significantly influence potency and selectivity.

Detailed research findings indicate that small alkylamino groups are often optimal for activity. Studies on alkylpyrazine analogs have shown that the most potent compounds possess methyl or ethyl groups, while longer carbon chains can be detrimental to activity. nih.gov In a separate study on pyrazinoic acid analogs with antimycobacterial properties, substitutions with alkylamino groups at the 3 and 5 positions of the pyrazine ring resulted in compounds that were up to 5 to 10 times more potent than the parent molecule, pyrazinoic acid. nih.gov

Furthermore, research on a series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated a clear trend where antimicrobial activity against certain bacterial and mycobacterial strains increased with the lengthening of the alkyl chain on the amide nitrogen. nih.gov This suggests that the lipophilicity and size of the alkyl group are key factors in modulating biological response, likely by influencing how the molecule fits into the binding pocket of its target and its ability to cross cell membranes. The ethyl group in 2-Amino-5-bromo-3-(ethylamino)pyrazine provides a balance of lipophilicity and size, potentially optimizing interactions within a specific hydrophobic pocket of a target protein.

Table 1: Influence of N-Alkyl Chain Length on Antimicrobial Activity of 3-Aminopyrazine-2-carboxamides nih.gov

| Compound Type | Alkyl Chain Length | Observed Antimicrobial Activity Trend |

|---|---|---|

| N-Alkyl-3-aminopyrazine-2-carboxamides | Increasing (e.g., methyl to butyl) | Increased activity against M. tuberculosis and M. kansasii |

| N-Alkyl-3-aminopyrazine-2-carboxamides | Increasing | Increased general antibacterial activity |

Role of Bromine Substitution

The substitution of a hydrogen atom with bromine at the 5-position of the pyrazine ring is a significant structural modification that can profoundly impact the compound's properties and biological activity. acs.orgsci-hub.se Halogen substitution is a widely used strategy in medicinal chemistry for several reasons. nih.gov

A crucial role of the bromine atom is its ability to enforce a specific conformation of adjacent functional groups. In the development of farnesyl transferase inhibitors, 10-bromobenzocycloheptapyridyl compounds were found to be more potent than their non-brominated counterparts. acs.org This increased potency was attributed to the steric bulk of the bromine atom restricting the conformation of an adjacent substituent, locking it into a biologically active orientation. acs.org Lastly, the bromine atom serves as a valuable synthetic handle, enabling further structural modifications through cross-coupling reactions, such as the Suzuki reaction, to explore new chemical space during lead optimization. researchgate.netmdpi.com

Table 2: Effect of Halogen Substitution on Antibacterial Activity of Flavonoids nih.gov

| Halogen Substituent | Relative Size | Observed Antibacterial Activity Trend |

|---|---|---|

| Fluorine (F) | Smallest | Good |

| Chlorine (Cl) | ↓ | ↓ |

| Bromine (Br) | ↓ | ↓ |

| Iodine (I) | Largest | Excellent |

Influence of Pyrazine Ring Substituents on Biological Profiles

The two amino groups (the primary amine at C2 and the secondary ethylamine (B1201723) at C3) are electron-donating, increasing the electron density of the pyrazine ring. Conversely, the bromine at C5 is electron-withdrawing. This push-pull electronic arrangement can be crucial for molecular recognition and binding to biological targets. The amino groups also serve as hydrogen bond donors, while the pyrazine nitrogens can act as hydrogen bond acceptors, enabling a network of specific interactions with a receptor site.

Structure-activity relationship studies on related heterocyclic systems emphasize the importance of the substitution pattern. For example, in 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on an attached phenyl ring was found to be critical for antibiofilm activity. nih.gov Similarly, for pyrazinoic acid analogs, substitutions at various positions on the pyrazine ring were explored to enhance potency against Mycobacterium tuberculosis. nih.gov This highlights that each position on the pyrazine ring offers a vector for modification, and the interplay between these substituents ultimately defines the compound's biological and pharmacological profile.

Conformational Preferences and Their Biological Relevance

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The rotational freedom around single bonds in this compound, particularly the C3-N bond of the ethylamino group, allows the molecule to adopt various conformations. However, certain conformations are likely to be energetically favored.

The steric and electronic interactions between the adjacent amino and ethylamino groups, as well as the bulky bromine atom, will influence the molecule's preferred shape. It is possible that an intramolecular hydrogen bond could form between the hydrogen of the 2-amino group and the nitrogen of the 3-ethylamino group, or vice versa, which would restrict the molecule's flexibility and favor a more planar conformation.

The presence of the bromine atom can significantly restrict the rotation of the neighboring ethylamino group, a phenomenon observed in other halogenated heterocyclic compounds where a bromo substituent locks an adjacent group into a specific axial orientation, thereby enhancing potency. acs.org The solid-state conformational analysis of other halogenated cyclic compounds has revealed that repulsion between axial halogens can lead to deviations in intra-annular torsion angles, highlighting the significant impact of halogens on molecular geometry. nih.gov The specific conformation adopted by this compound upon binding to its target is critical for its biological effect. Understanding these preferences, often through computational modeling or X-ray crystallography of ligand-protein complexes, is essential for rational drug design. nih.gov

Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound to convert it into a clinical candidate. youtube.com This iterative process involves cycles of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic (ADME) properties while reducing toxicity. youtube.com For a lead compound like this compound, several optimization strategies can be envisioned based on its structure.

Modification of the Ethylamino Group: The ethylamino side chain is a prime target for modification. Its length could be varied (e.g., methyl, propyl) or it could be replaced with small cyclic amines (e.g., cyclopropylamine, azetidine) to probe the size and shape of the corresponding binding pocket. This approach is common in lead optimization, as seen in the development of FAK inhibitors where various hydrophilic segments were explored. nih.gov

Functionalization via the Bromine Atom: The bromine at the 5-position is an excellent synthetic handle for introducing a wide variety of substituents using modern cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. researchgate.net This would allow for the installation of aryl, heteroaryl, or other functional groups to explore additional binding interactions and modulate physicochemical properties. Alternatively, replacing bromine with other halogens (F, Cl, I) could fine-tune the electronic and steric properties of the molecule. nih.gov

Derivatization of the Amino Groups: The 2-amino group could be acylated or alkylated to explore potential interactions with solvent-exposed regions of a target's active site. acs.org This strategy can also be used to modulate properties like solubility and membrane permeability.

Scaffold Hopping: The central pyrazine ring could be replaced with other heterocyclic scaffolds, such as pyridine (B92270), pyrimidine, or pyrazole (B372694), in a strategy known as scaffold hopping. acs.org This can lead to novel compounds with improved properties or different intellectual property landscapes. For example, replacing the pyrazine with an imidazo[1,5-a]pyrazine (B1201761) scaffold has been used to improve the brain exposure of P2Y1 antagonists. acs.org